![molecular formula C16H17F3N4O B2785195 1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097915-17-6](/img/structure/B2785195.png)

1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

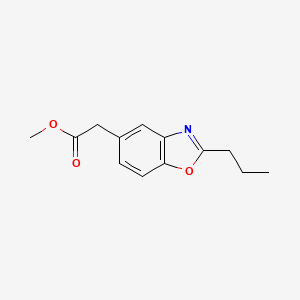

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized using click chemistry or Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. X-ray crystallography, NMR spectroscopy, and other analytical techniques are typically used to determine the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s lipophilicity and therefore its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis Techniques

Research has developed methodologies for synthesizing biologically significant compounds, including those with 1,2,4-triazolo[1,5-a]pyridine structures, through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach enables metal-free oxidative N-N bond formation, characterized by short reaction times and high yields (Zheng et al., 2014).

Structural and Theoretical Studies

Experimental and theoretical studies have been conducted on compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone. These studies included FTIR, FT-NMR, UV–Visible, X-ray, and DFT analyses to elucidate their structural, vibrational, and electronic properties, contributing to a deeper understanding of their molecular characteristics (Ataol & Ekici, 2014).

Biological Activities

New 1H-1,2,4-triazole derivatives containing pyridine units have been synthesized, showcasing antibacterial and plant growth regulatory activities. Such studies highlight the potential of these compounds in developing new antibacterial agents and agricultural chemicals (Liu et al., 2007).

Catalytic Applications

Research into (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands has shed light on their low-temperature self-assembling properties and catalytic activity in Suzuki-Miyaura reactions. These studies offer insights into the design of new catalysts for organic synthesis (Amadio et al., 2012).

Antifungal and Antiviral Research

Compounds with 1,2,3-triazole structures have been evaluated for their antifungal activities, showing promise as potential antifungal agents. Additionally, some of these compounds have been assessed for their inhibitory activity against SARS-CoV-2, highlighting their potential application in antiviral research (Al‐Janabi et al., 2020).

Coordination Chemistry

Studies on half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based ligands have explored their structural properties and applications in catalytic oxidation and hydrogenation processes. These findings contribute to the development of metal-based catalysts with diverse applications in chemical synthesis (Saleem et al., 2013).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to exhibit cytotoxic activities, suggesting that they may interact with cellular targets to inhibit cell growth or induce cell death . The specific interactions and changes resulting from this compound’s action would need to be determined through further experimental studies.

Biochemical Pathways

Given the potential cytotoxic activity of similar compounds, it is possible that this compound may affect pathways related to cell growth and survival

Pharmacokinetics

The compound’s solubility and stability, which can impact its bioavailability, can be influenced by its chemical structure

Result of Action

Based on the potential cytotoxic activity of similar compounds, it is possible that this compound may induce changes in cell growth or survival

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds or substances, and the specific characteristics of the target cells

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c17-16(18,19)13-5-3-12(4-6-13)10-15(24)22-9-1-2-14(22)11-23-20-7-8-21-23/h3-8,14H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHGTDGUUFVTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)CN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-(3-methoxybenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2785122.png)

![6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2785123.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(diethylamino)benzamide](/img/structure/B2785125.png)

![3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785126.png)

![2-(2-Hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785128.png)

![methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2785130.png)

![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)